[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 291.5 g/mol. It is classified as a hydrazine derivative, notable for the presence of both bromine and trifluoromethyl functional groups, which impart unique chemical properties and potential biological activities. The compound is primarily utilized in organic synthesis and scientific research.
[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride falls under the category of hydrazines, which are characterized by the presence of the hydrazine functional group (). This classification highlights its reactivity and utility in various synthetic applications.
The synthesis of [2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride typically involves several steps:
The synthesis requires careful control of temperature and reagent concentrations to maximize yield and minimize by-products. The typical molar ratio of para-trifluoromethylaniline to sodium nitrite is maintained between 1:1.05 to 1:3.
The molecular structure of [2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride features:
The structural representation can be depicted using SMILES notation: NNC1=CC=C(Br)C=C1C(F)(F)F.[H]Cl
.
[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride can participate in various chemical reactions due to its functional groups:
The reactivity profile is influenced by both the electron-withdrawing trifluoromethyl group and the leaving ability of bromine, making it suitable for complex organic syntheses.
The mechanism of action for [2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride involves interactions at a molecular level:
The physical properties such as melting point (200 °C) and boiling point (230 °C) indicate its stability under heat, while density (1.258 g/cm³) provides insights into its handling characteristics during synthesis .
CAS No.: 163000-63-3
CAS No.: 99593-25-6
CAS No.: 618903-56-3
CAS No.: 14021-23-9
CAS No.: 85815-37-8
CAS No.: 207740-41-8